molecular formula C5H4N4O2 B062819 Oxypurinol CAS No. 187486-06-2

Oxypurinol

Cat. No.: B062819
CAS No.: 187486-06-2
M. Wt: 152.11 g/mol
InChI Key: HXNFUBHNUDHIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Oxypurinol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxypurinol can be synthesized through the oxidation of allopurinol. The process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . The reaction typically takes place in an aqueous medium at a temperature range of 50-70°C .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation of allopurinol using similar oxidizing agents. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

Oxypurinol primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as halogenated this compound and reduced forms of the compound .

Properties

IUPAC Name

1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNFUBHNUDHIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4035209
Record name Oxypurinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxypurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Oxypurinol inhibits the enzyme xanthine oxidase, blocking the conversion of the oxypurines hypoxanthine and xanthine to uric acid. Elevated concentrations of oxypurine and oxypurine inhibition of xanthine oxidase through negative feedback results in a decrease in the concentrations of uric acid in the blood and urine. Oxypurinol also facilitates the incorporation of hypoxanthine and xanthine into DNA and RNA, resulting in further reductions of serum uric acid concentrations.
Record name Oxypurinol
Source DrugBank
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CAS No.

2465-59-0
Record name Oxypurinol
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Record name Oxypurinol [USAN]
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Record name Oxypurinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05262
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Record name Oxypurinol
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Record name Oxypurinol
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Record name Oxipurinol
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Record name OXYPURINOL
Source FDA Global Substance Registration System (GSRS)
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Record name Oxypurinol
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URL http://www.hmdb.ca/metabolites/HMDB0000786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name Oxypurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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